molecular formula C20H21NO3S B1666753 5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione CAS No. 74772-68-2

5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione

Cat. No. B1666753
CAS RN: 74772-68-2
M. Wt: 355.5 g/mol
InChI Key: FZKKPKRWTSYXLF-UHFFFAOYSA-N
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Description

AL-321 is a bio-active chemical. Detailed information has not been published. (Last Updated: 05/06/2016).

Scientific Research Applications

Antidiabetic and Hypolipidemic Activities

A series of compounds, including 5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. Studies have shown that this compound possesses higher or comparable hypoglycemic and hypolipidemic activities, indicating its potential use in treating conditions like diabetes and dyslipidemia (Sohda, Mizuno, Tawada, Sugiyama, Fujita, & Kawamatsu, 1982).

Anticancer Potential

Research has explored the antiproliferative activity of benzylidene-thiazolidinedione derivatives against various human cancer cell lines. This includes 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, showing notable antiproliferative effects against carcinoma cell lines, indicating its potential as a therapeutic agent in cancer treatment (Chandrappa, Benaka Prasad, Vinaya, Ananda Kumar, Thimmegowda, & Rangappa, 2008).

Insulin Sensitization and Metabolic Effects

Thiazolidinediones, including 5-benzylidenethiazolidine-2,4-diones, have been studied for their role in insulin sensitization and metabolic effects. This research highlights their ability to bind to PPAR-γ and alter the expression of genes related to lipid homeostasis and insulin resistance, making them useful in the treatment of conditions like insulin resistance and metabolic syndrome (Araújo, Carvalho, Martins da Fonseca, de Lima, Galdino, da Rocha Pitta, & de Menezes Lima, 2011).

ERK1/2 Substrate-Specific Inhibition

Research into 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a similar compound, suggests potential as an ERK1/2 substrate-specific inhibitor. This indicates a promising avenue for further exploration in targeted cancer therapies (Li, Al-Ayoubi, Guo, Zheng, Sarkar, Nguyen, Eblen, Grant, Kellogg, & Zhang, 2009).

Solvent-Free Synthesis for α-Glucosidase Inhibition

The solvent-free synthesis of derivatives, including 5-benzylidine-1,3-thiazolidine-2,4-diones, demonstrates effective α-glucosidase inhibitory activity. This approach enhances yield and reduces manufacturing costs, contributing to the drug's accessibility and affordability (Somayajulu, Hariharan, & Subhash, 2021).

Synergistic Compounds for Diabetes Therapy

Research involving vanadium compounds chelated with thiazolidinedione moieties, including 5-[4-[(5-hydroxy-4-oxo-4H-pyran-2-ylmethyl)amino]benzyl]thiazolidine-2,4-dione, has shown promising results in enhancing insulin activity. These compounds demonstrate potential synergistic effects in diabetes therapy (Storr, Mitchell, Buglyó, Thompson, Yuen, McNeill, & Orvig, 2003).

properties

CAS RN

74772-68-2

Product Name

5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

5-[[4-(2-methyl-2-phenylpropoxy)phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H21NO3S/c1-20(2,15-6-4-3-5-7-15)13-24-16-10-8-14(9-11-16)12-17-18(22)21-19(23)25-17/h3-11,17H,12-13H2,1-2H3,(H,21,22,23)

InChI Key

FZKKPKRWTSYXLF-UHFFFAOYSA-N

SMILES

CC(C)(COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=C3

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(4-(2-methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione
AL 321
AL-321

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3.6 g of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate, 0.73 g of thiourea and 3 ml of sulfolane is heated at 120° C. for 4 hours and after cooling, 15 ml of water is added. The oil is separated, ether is added to the oil and the crystalline insolubles (a) are separated from the solution (b) by filtration. The filtrate (b) is distilled to remove the solvent and the residue is run onto a column of 100 g silica gel, elution being carried out with chloroform. By the above procedure is obtained 1.7 g of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione. m.p. 107°-108° C. (benzene-ligroin)
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.1 g Of ethyl 2-methanesulfonyloxy-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate and 0.76 g of thiourea are added to 20 ml of sulfolane, and the mixture is heated at 120° C. with stirring for one hour. After adding 10 ml of 2 N-hydrochloric acid, the mixture is heated at 100° C. for 8 hours. After cooling, water is added to the mixture, and the mixture is subjected to extraction with ether. The extract is washed with water and dried. The ether is distilled off to give 1.3 g of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione.
Name
ethyl 2-methanesulfonyloxy-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.9 g Of ethyl 3-[4-(2-methyl-2-phenylpropyloxy)phenyl]-2-thiocyanatopropionate is dissolved in 20 ml of ethanol and to the solution 20 ml of 6 N-hydrochloric acid is added. The mixture is refluxed for 24 hours. After cooling, water is added to the mixture. The mixture is subjected to extraction with ether. The extract is washed with water and then dried. After distilling off ether, the residure is crystallized from ether-n-hexane, whereby 730 mg of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione is obtained.
Name
ethyl 3-[4-(2-methyl-2-phenylpropyloxy)phenyl]-2-thiocyanatopropionate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 27 g of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate, 11 g of thiourea and 60 ml of sulfolane is heated at 110° C. for 6 hours and, then, boiled with 10 ml of 2 N-sulfuric acid (or 2 ml of 6 N-HCl) for 16 hours. After cooling, 1 l of water is added and the oil is separated and allowed to stand for a while, whereupon crystals separate out. These crystals are recrystallized from benzene-ligroin. By the above procedure is obtained 19.9 g of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

333 mg of 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionic acid and 150 mg of thiourea are heated with 2 ml of sulfolane at 120° C. for 1.5 hours and, following the addition of 2 ml of 6 N-HCl, the mixture is further heated for 5 hours, at the end of which time 10 ml of water is added. The resulting crystals are recovered by filtration. By the above procedure is obtained 310 mg of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione.
Name
2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionic acid
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione
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Reactant of Route 5
5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione
Reactant of Route 6
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5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione

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